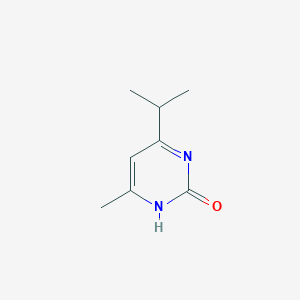
4-Methyl-6-(propan-2-yl)pyrimidin-2-ol
Übersicht
Beschreibung
“4-Methyl-6-(propan-2-yl)pyrimidin-2-ol” is a chemical compound with the molecular formula C8H12N2O . It is also known by its IUPAC name "4-isopropyl-6-methylpyrimidin-2-ol" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted at the 4th position by an isopropyl group and at the 6th position by a methyl group .Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 152.2 .Wirkmechanismus
The exact mechanism of action of MPIP is not fully understood. However, it has been proposed that MPIP may exert its biological effects by modulating various signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects
MPIP has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that MPIP can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, MPIP has been reported to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Vorteile Und Einschränkungen Für Laborexperimente
MPIP has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities. Additionally, MPIP has been shown to possess low toxicity and is well-tolerated in animal models. However, one limitation of MPIP is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on MPIP. One potential application is in the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, MPIP may have potential as an antiviral agent for the treatment of viral infections. Further studies are needed to elucidate the exact mechanism of action of MPIP and to optimize its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Agrarchemie: Entwicklung von Pestiziden
4-Methyl-6-(propan-2-yl)pyrimidin-2-ol: ist ein wichtiger Zwischenprodukt bei der Synthese bestimmter Organophosphatpestizide . Diese Pestizide werden in großem Umfang zum Pflanzenschutz eingesetzt, und die Rolle der Verbindung ist entscheidend für die Entwicklung neuer Formulierungen, die effektiver und umweltfreundlicher sind.
Umweltwissenschaften: Bioremediation
Diese Verbindung wurde auf ihr Potenzial in der Bioremediation untersucht, insbesondere beim Abbau von Organophosphatpestiziden . Bestimmte Bakterienkulturen können diese Verbindung metabolisieren, was zu innovativen Methoden zur Reinigung von mit Pestiziden kontaminierten Umgebungen führen könnte.
Medizinische Chemie: Arzneimittelsynthese
In der medizinischen Chemie dient This compound als Baustein für die Synthese verschiedener Medikamente. Beispielsweise wird es bei der Synthese von Verbindungen mit potenzieller fungizider Aktivität verwendet , was zu neuen Behandlungen für landwirtschaftliche Krankheiten führen könnte.
Biochemie: Enzymhemmung
Die Derivate der Verbindung wurden auf ihre Fähigkeit untersucht, bestimmte Enzyme zu hemmen. Dies ist besonders relevant bei der Entwicklung von Medikamenten, die auf bestimmte biochemische Pfade abzielen, wie z. B. solche, die an Krebs oder Stoffwechselerkrankungen beteiligt sind .
Pharmakologie: Entwicklung von Therapeutika
Forscher haben die Verwendung von This compound-Derivaten als therapeutische Mittel untersucht. Diese Derivate zeigen vielversprechende Ergebnisse bei der Behandlung verschiedener Erkrankungen, darunter Osteoporose, Alzheimer-Krankheit und akute Koronarsyndrome .
Organische Chemie: Synthese von Pyrimidinamin-Derivaten
Die Verbindung wird bei der Entwicklung und Synthese von Pyrimidinamin-Derivaten eingesetzt. Diese Derivate gelten aufgrund ihrer hervorragenden Aktivität und ihres einzigartigen Wirkmechanismus, der sich von anderen Fungiziden unterscheidet, als vielversprechend .
Safety and Hazards
The safety information for “4-Methyl-6-(propan-2-yl)pyrimidin-2-ol” indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
6-methyl-4-propan-2-yl-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5(2)7-4-6(3)9-8(11)10-7/h4-5H,1-3H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDMRHORLFOAEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


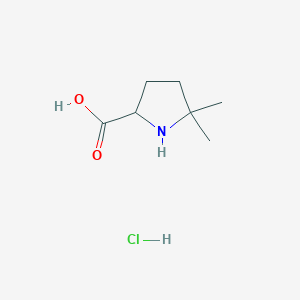
![2-methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B1458227.png)
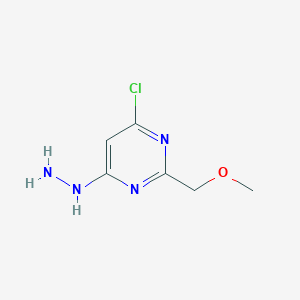



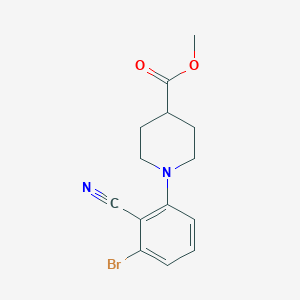
![4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1458236.png)


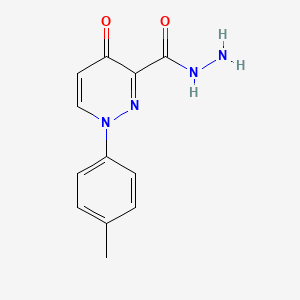


![[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol](/img/structure/B1458247.png)
